6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6N2O2/c22-20(23,24)15-4-1-3-13(9-15)11-29-12-14(7-8-18(29)30)19(31)28-17-6-2-5-16(10-17)21(25,26)27/h1-10,12H,11H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXSQTOZHNRXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions, often involving catalysts.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acids and amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl groups enhance the compound’s stability and bioavailability.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide
- Molecular Formula : C₂₁H₁₆F₃N₃O₃
- Key Differences: The N-substituent is a 4-carbamoylphenyl group instead of 3-(trifluoromethyl)phenyl.
- Pharmacokinetic Implications :
- Higher polarity due to the carbamoyl group may reduce blood-brain barrier penetration but enhance renal clearance.
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5)
- Molecular Formula : C₂₀H₁₂ClF₅N₂O₂
- Key Differences: Chlorine at the 5-position of the pyridine ring and a 2,4-difluorophenyl group at the N-position.
- Biological Activity :
- The difluorophenyl group may reduce steric hindrance compared to trifluoromethyl, improving binding to flat hydrophobic pockets in target proteins.
Furo[2,3-b]pyridine Derivatives (e.g., –7)
- Structural Features :
- Replacement of the pyridine ring with a furopyridine scaffold.
- Substituents like difluoropropyl or trifluoroethyl groups introduce conformational flexibility and altered electronic profiles.
- Functional Impact :
Structural and Functional Data Table
Research Findings and Methodological Insights
- Crystallography and SHELX : Structural comparisons using SHELX software reveal that the trifluoromethyl groups in the target compound adopt a planar conformation, optimizing hydrophobic interactions in crystal packing .
- Docking Studies (AutoDock Vina) : The dual trifluoromethylphenyl groups exhibit stronger van der Waals interactions with protein pockets compared to carbamoyl or difluorophenyl analogs, explaining higher binding affinity in silico .
- Synthetic Challenges : Introducing trifluoromethyl groups requires specialized reagents (e.g., Ruppert-Prakash reagent), increasing synthesis complexity compared to carbamoyl or chloro derivatives .
Biological Activity
The compound 6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of trifluoromethyl groups is notable for enhancing the lipophilicity and biological activity of organic compounds. The structural features contribute to its interaction with biological targets, particularly in the context of enzyme inhibition and receptor binding.
Research indicates that compounds with similar structural motifs often exhibit significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways. For instance, fluorinated derivatives have shown enhanced potency against certain enzymes due to their ability to form stronger interactions with active sites.
- Receptor Modulation : The trifluoromethyl groups can facilitate binding to receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.
Antiviral Activity
A study highlighted the antiviral potential of pyridine derivatives, suggesting that compounds similar to this compound demonstrated efficacy against viral infections. Specifically, at concentrations ranging from 10 to 100 μg/mL, these compounds effectively inhibited the proliferation of RNA viruses, including Hepatitis C Virus (HCV) .
Antitumor Activity
In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression. For example, a derivative with a similar structure was found to have an EC50 value of 130 μM against specific tumor cells .
Study 1: Enzyme Inhibition
A recent investigation focused on the inhibition of reverse transcriptase by trifluoromethyl-substituted compounds. Results indicated that modifications at specific positions significantly enhanced inhibitory activity, with some compounds achieving IC50 values below 5 μM . This suggests that this compound may share similar inhibitory properties.
Study 2: Antiviral Efficacy
Another study evaluated the antiviral properties of related pyridine derivatives against Dengue Virus (DENV). Compounds demonstrated varying degrees of efficacy, with one derivative showing an IC50 value of 2.1 μM . This reinforces the potential of trifluoromethylated pyridines in antiviral drug development.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity Type | Target | Concentration | EC50/IC50 Value |
|---|---|---|---|
| Antiviral | HCV | 10–100 μg/mL | Not specified |
| Antitumor | Cancer Cell Lines | Various | ~130 μM |
| Reverse Transcriptase Inhibition | HIV | Not specified | < 5 μM |
| DENV | Viral Infection | Not specified | 2.1 μM |
Q & A
Basic Research Questions
Q. What synthetic routes are reported for synthesizing pyridine-3-carboxamide derivatives with trifluoromethyl substituents?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, intermediates like 3-(trifluoromethyl)benzyl chloride are coupled with pyridinecarboxylic acid derivatives via nucleophilic substitution or amidation. Reaction conditions such as anhydrous solvents (e.g., acetonitrile or DMF), base catalysts (e.g., triethylamine), and controlled temperatures (e.g., reflux at 80–120°C) are critical for yield optimization . Purification often employs silica gel chromatography or recrystallization from ethyl acetate/petroleum ether mixtures .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Techniques include:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to verify substituent positions and fluorine integration.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve stereochemistry, as seen in studies of similar urea derivatives .
- HPLC (≥98% purity) with UV detection at 254 nm for batch consistency .
Advanced Research Questions
Q. What strategies address contradictory data in tautomerism or regioselectivity during synthesis?
- Methodological Answer : Discrepancies in tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) are resolved via:
- X-ray crystallography to unambiguously assign the dominant tautomer .
- Dynamic NMR to study equilibrium states in solution.
- Computational modeling (DFT) to predict thermodynamic stability of tautomers .
Q. How are trifluoromethylphenyl-substituted carboxamides evaluated for enzyme inhibition or receptor binding?
- Methodological Answer : Protocols include:
- In vitro enzyme assays (e.g., kinase or protease inhibition) using fluorescence-based substrates and IC₅₀ determination.
- Isothermal titration calorimetry (ITC) to measure binding affinity.
- Docking simulations (e.g., AutoDock Vina) to map interactions with active sites, guided by structural analogs in patents .
Q. What challenges arise in optimizing solubility and bioavailability for in vivo studies?
- Methodological Answer : Key considerations:
- LogP optimization : Trifluoromethyl groups enhance lipophilicity but may reduce aqueous solubility. Co-solvents (e.g., PEG-400) or nanoformulation are used in pharmacokinetic studies .
- Metabolic stability : Liver microsome assays (human/rat) identify metabolic hotspots (e.g., amide hydrolysis) .
- Caco-2 permeability assays to predict intestinal absorption .
Q. How are conflicting results in cytotoxicity profiles reconciled across cell lines?
- Methodological Answer : Contradictions may stem from:
- Cell line-specific expression of target proteins (e.g., overexpression in HeLa vs. HepG2).
- Redox interference : Trifluoromethyl groups can alter ROS generation, requiring validation via MTT assays with NAC (N-acetylcysteine) controls .
- Batch variability : Strict QC using LC-MS ensures compound integrity across experiments .
Data Analysis and Experimental Design
Q. What statistical frameworks are recommended for dose-response studies of this compound?
- Methodological Answer :
- Four-parameter logistic regression (Hill equation) for IC₅₀/EC₅₀ calculations.
- ANOVA with Tukey’s post hoc test to compare treatment groups.
- Resampling methods (e.g., bootstrap) for confidence intervals in small datasets .
Q. How do heterogeneous reaction conditions impact yield reproducibility?
- Methodological Answer : Factors include:
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve trifluoromethyl group activation but may promote side reactions .
- Catalyst loading : Palladium-based catalysts (e.g., Pd(OAc)₂) require precise control to avoid over-reduction .
- Moisture sensitivity : Reactions involving triphosgene or fluorinating agents (e.g., KF) demand anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
